(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid
Overview
Description
This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group . The Boc group is commonly used in peptide synthesis because it can be removed under mildly acidic conditions, which do not affect most other functional groups .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group attached to an amino group, a methoxy group attached to a biphenyl group, and a carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, solubility, and stability under various conditions .Scientific Research Applications
Synthesis and Evaluation
Enantioselective Synthesis : One study discussed the enantioselective synthesis of neuroexcitant analogues, employing tert-butoxycarbonyl amino acids like the one , demonstrating their importance in creating highly specific pharmaceutical compounds (Pajouhesh et al., 2000).
Oxoindole-linked Derivatives : Another study synthesized oxoindolyl α-hydroxy-β-amino acid derivatives, which included compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid. These derivatives have potential applications in chemical synthesis and pharmaceutical development (Ravikumar et al., 2015).
Organic Chemistry and Synthesis
Diaryliodonium Precursor Synthesis : In organic chemistry, derivatives of tert-butoxycarbonyl amino acids are used in the synthesis of complex molecules, such as diaryliodonium salts, which have applications in radiochemistry and imaging techniques (Zhou Pan-hon, 2015).
Stable Isotope Metabolic Studies : The application in studying the metabolic pathways of extremophilic microorganisms was demonstrated, where tert-butoxycarbonyl derivatives were analyzed to understand complex biochemical processes (Rimbault et al., 1993).
Medicinal Chemistry and Biochemistry
Antioxidant and Anti-Inflammatory Activity : Compounds structurally related to this compound were synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, highlighting the compound's relevance in medicinal chemistry (Subudhi & Sahoo, 2011).
Inhibition of Enzymes : There is also research on the inhibition of enzymes such as L-aromatic amino acid decarboxylase, an important target in neurochemistry and pharmacology, using related tert-butoxycarbonyl compounds (Ahmad, Phillips, & Stammer, 1992).
ConclusionThe this compound and its derivatives are significant in various scientific research fields, particularly in medicinal chemistry, organic synthesis, and biochemical studies. Their utility in creating specific pharmaceutical compounds, studying metabolic processes, and inhibiting enzymes showcases their broad application
Scientific Research Applications of this compound
Synthesis and Pharmaceutical Applications
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of neuroexcitants, highlighting its importance in creating specific pharmaceutical compounds (Pajouhesh et al., 2000).
Oxoindole-linked α-alkoxy-β-amino acid Derivatives : It also plays a role in the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives, which have potential applications in chemical synthesis and pharmaceutical development (Ravikumar et al., 2015).
Organic Chemistry and Biochemistry
Diaryliodonium Precursor Synthesis : In organic chemistry, derivatives of this compound are used in the synthesis of complex molecules, such as diaryliodonium salts, which have applications in radiochemistry and imaging techniques (Zhou Pan-hon, 2015).
Metabolic Pathway Studies : The compound and its derivatives have been used to study the metabolic pathways of extremophilic microorganisms, aiding in understanding biochemical processes (Rimbault et al., 1993).
Medicinal Chemistry
Antioxidant and Anti-Inflammatory Activity : Analogues of the compound were synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities, showcasing its relevance in medicinal chemistry (Subudhi & Sahoo, 2011).
Enzyme Inhibition : Research on the inhibition of enzymes such as L-aromatic amino acid decarboxylase using related compounds highlights the compound's potential in pharmacology (Ahmad, Phillips, & Stammer, 1992).
Future Directions
Properties
IUPAC Name |
(2S)-3-[4-(4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-14-5-7-15(8-6-14)16-9-11-17(26-4)12-10-16/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKUFMXZFUCLN-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703844 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
809231-57-0 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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